2-Methyl-benzothiazol-6-ylamine dihydrochloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications :
- New derivatives of riluzole, a drug containing a benzothiazole structure similar to 2-Methyl-benzothiazol-6-ylamine dihydrochloride, have been synthesized. These compounds show potential in influencing neuronal NMDA receptors and the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).
- Antitumor activity of 4-thiazolidinones containing benzothiazole moiety has been explored, revealing potential effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
- Benzothiazoles, like this compound, have been studied for their role in the synthesis of new compounds with anticancer properties (Chua et al., 1999).
Corrosion Inhibition :
- Benzothiazole derivatives have been investigated for their corrosion inhibiting effect against steel, showing that they offer stability and high inhibition efficiencies (Hu et al., 2016).
Material Science and Other Applications :
- Benzothiazole derivatives have been used in the synthesis of novel compounds with potential applications in non-linear optics and other material science fields (Hrobárik et al., 2004).
- Investigation of benzothiazole structures for their applications in synthesizing azomethine and amine compounds has been conducted, which are important in material science research (Ermiş & Durmuş, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h2-4H,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFPZCQQMXYSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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